molecular formula C19H27NO4S B2447480 (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine CAS No. 446028-82-6

(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine

Cat. No. B2447480
M. Wt: 365.49
InChI Key: BRTCCSVCTPCPCG-UHFFFAOYSA-N
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Description

“(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine” is a complex organic compound. It contains an adamantane structure (a type of diamondoid), a methoxyphenyl group, and a sulfonyl amine group. The adamantane structure is known for its stability, the methoxyphenyl group could potentially participate in aromatic reactions, and the sulfonyl amine group could be involved in various chemical reactions due to the presence of nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantane, methoxyphenyl, and sulfonyl amine groups. These groups could potentially interact with each other in various ways, affecting the overall structure and properties of the compound .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The adamantane structure is quite stable, but the methoxyphenyl and sulfonyl amine groups could potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the interactions between its functional groups. For example, the adamantane structure could contribute to its stability, while the methoxyphenyl and sulfonyl amine groups could affect its solubility and reactivity .

Scientific Research Applications

Formation and Properties of Sulfonyl Aromatic Compounds

Research by Elizalde-González et al. (2012) identified several sulfonyl aromatic alcohols, closely related to (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine, formed by electrolysis of a bisazo reactive dye. These compounds, including variants with methoxyethylsulfonyl groups, exhibit a relationship between hydrophobicity/lipophilicity and toxicity (Elizalde-González et al., 2012).

Synthesis of Sulpiride Intermediates

Xu et al. (2018) detailed the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid. This process involves steps such as etherification and sulfonyl chloride, which are relevant to the broader understanding of compounds like (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine (Xu, Guo, Li, & Liu, 2018).

Optically Active Sulfonated Polyanilines

Strounina et al. (1999) reported on the preparation of water-soluble sulfonated polyaniline in optically active form, a process potentially applicable to related sulfonyl compounds like (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine. This research highlights the potential for chiral applications of such compounds (Strounina, Kane-Maguire, & Wallace, 1999).

Functional Modification of Hydrogels

Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through various amines, including those with sulfonyl groups. These modifications significantly impacted the polymers' thermal stability and biological activities, indicating potential biomedical applications for similar sulfonyl compounds (Aly & El-Mohdy, 2015).

Synthesis and Applications in Organic Chemistry

Novakov et al. (2017) discussed the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine, illustrating the synthetic pathways and outcomes relevant to the synthesis of (2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine. This study provides insight into the chemical behavior of similar compounds in organic synthesis (Novakov et al., 2017).

properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c1-23-17-2-4-18(5-3-17)25(21,22)20-6-7-24-19-11-14-8-15(12-19)10-16(9-14)13-19/h2-5,14-16,20H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTCCSVCTPCPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine

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